N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 58589-12-1
VCID: VC0364950
InChI: InChI=1S/C17H15N3O3/c1-11(21)18-15-6-4-3-5-14(15)17-19-16(20-23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,21)
SMILES: CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32g/mol

N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

CAS No.: 58589-12-1

Main Products

VCID: VC0364950

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32g/mol

N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide - 58589-12-1

CAS No. 58589-12-1
Product Name N-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Molecular Formula C17H15N3O3
Molecular Weight 309.32g/mol
IUPAC Name N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide
Standard InChI InChI=1S/C17H15N3O3/c1-11(21)18-15-6-4-3-5-14(15)17-19-16(20-23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,21)
Standard InChIKey BOTAMTRJYCQVCS-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Canonical SMILES CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
PubChem Compound 4899278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator